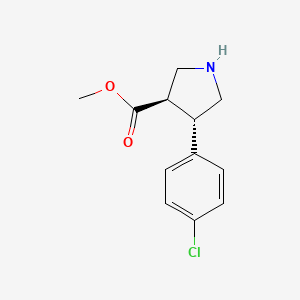
(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Übersicht
Beschreibung
(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate, commonly known as MCC, is a chemical compound that has gained significant attention in the field of science due to its potential applications in various research areas. MCC is a chiral compound that belongs to the pyrrolidine carboxylate family, and its unique chemical properties make it an interesting subject of study.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- Synthesis and Structural Characterization : A study by Nural et al. (2018) involved the synthesis of a compound structurally related to (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate. They explored its synthesis, crystal structure, and density functional theory studies, focusing on its stereochemistry and molecular structure (Nural et al., 2018).
Biological and Pharmacological Applications
- Antimicrobial Activity : The same study by Nural et al. (2018) also reported on the antimicrobial activity of the compound, highlighting its effectiveness against various bacterial strains, including S. aureus and E. coli, and its potential as an antimycobacterial agent (Nural et al., 2018).
- Potential Antithrombin Activity : Ayan et al. (2013) synthesized enantiomers of a compound related to (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate, suggesting their potential as thrombin inhibitors based on molecular docking studies (Ayan et al., 2013).
Chemical Properties and Applications
- Acid Dissociation Constants : The study by Nural et al. (2018) also provided detailed information on the acid dissociation constants of the compound, which is crucial for understanding its chemical behavior in different environments (Nural et al., 2018).
Eigenschaften
IUPAC Name |
methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAIJGZFZQBGLO-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)

![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)
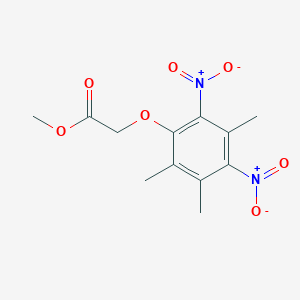
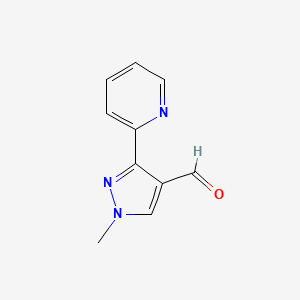
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)
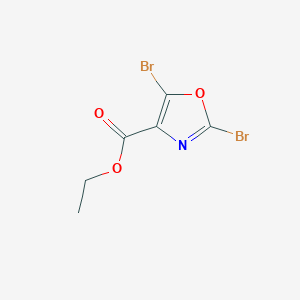
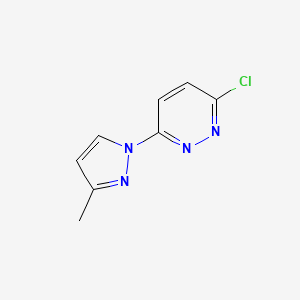
![2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide](/img/structure/B1416466.png)
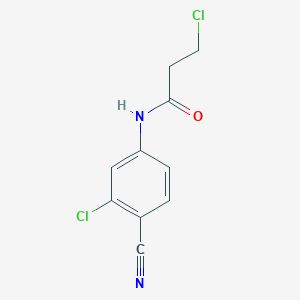
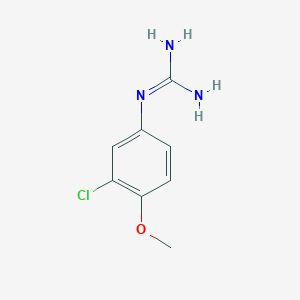
![{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416472.png)
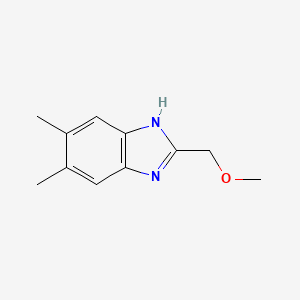
![2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol](/img/structure/B1416477.png)